7-nitro-8-(piperidin-1-yl)-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one
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Overview
Description
7-nitro-8-(piperidin-1-yl)-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one is a heterocyclic compound that features a thiazole ring fused with a quinazoline moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-nitro-8-(piperidin-1-yl)-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with a thioamide in the presence of a suitable catalyst . The reaction conditions often include heating the mixture to promote cyclization and formation of the thiazoloquinazoline core .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
7-nitro-8-(piperidin-1-yl)-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The piperidinyl group can be substituted with other nucleophiles.
Cyclization: The compound can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions . Reaction conditions typically involve heating and the use of solvents like ethanol or dimethylformamide .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can yield a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
7-nitro-8-(piperidin-1-yl)-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-nitro-8-(piperidin-1-yl)-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole and quinazoline derivatives, such as:
Dabrafenib: A thiazole-containing anticancer drug.
Dasatinib: Another thiazole-containing anticancer agent.
Epothilone: A thiazole-containing compound with anticancer properties.
Uniqueness
What sets 7-nitro-8-(piperidin-1-yl)-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one apart is its unique combination of a nitro group, piperidinyl group, and the thiazoloquinazoline core
Properties
Molecular Formula |
C15H14N4O3S |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
7-nitro-8-piperidin-1-yl-[1,3]thiazolo[3,2-a]quinazolin-5-one |
InChI |
InChI=1S/C15H14N4O3S/c20-14-10-8-13(19(21)22)12(17-4-2-1-3-5-17)9-11(10)18-6-7-23-15(18)16-14/h6-9H,1-5H2 |
InChI Key |
WISMGOOWIWXSFM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C3C(=C2)N4C=CSC4=NC3=O)[N+](=O)[O-] |
Origin of Product |
United States |
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